molecular formula C5H4ClN3O2 B12986879 6-Chloro-3-methyl-1,2,4-triazine-5-carboxylic acid

6-Chloro-3-methyl-1,2,4-triazine-5-carboxylic acid

Cat. No.: B12986879
M. Wt: 173.56 g/mol
InChI Key: MXIKFZZMDGNHID-UHFFFAOYSA-N
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Description

6-Chloro-3-methyl-1,2,4-triazine-5-carboxylic acid is a heterocyclic organic compound that belongs to the triazine family. This compound is characterized by the presence of a chloro group at the 6th position, a methyl group at the 3rd position, and a carboxylic acid group at the 5th position on the triazine ring. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3-methyl-1,2,4-triazine-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-methylsulfanyl-1,2,4-triazine-6-ol with thionyl chloride (SOCl2) to form 3-methylsulfanyl-5-chloro-6-carboxylate-1,2,4-triazine . The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-3-methyl-1,2,4-triazine-5-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, alcohols, and thiols.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Coupling Reactions: It can participate in coupling reactions to form amides, esters, and other derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Major Products Formed:

    Substitution Reactions: Formation of substituted triazine derivatives.

    Oxidation Reactions: Formation of triazine oxides.

    Reduction Reactions: Formation of reduced triazine derivatives.

Scientific Research Applications

6-Chloro-3-methyl-1,2,4-triazine-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: The compound is used as an intermediate in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 6-Chloro-3-methyl-1,2,4-triazine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The chloro and carboxylic acid groups play a crucial role in its reactivity and binding affinity. The compound can act as an electrophile, facilitating nucleophilic substitution reactions. Additionally, its ability to form hydrogen bonds and coordinate with metal ions contributes to its biological and chemical activities .

Comparison with Similar Compounds

Uniqueness: 6-Chloro-3-methyl-1,2,4-triazine-5-carboxylic acid stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of chloro, methyl, and carboxylic acid groups makes it a versatile compound for various synthetic and research applications.

Properties

Molecular Formula

C5H4ClN3O2

Molecular Weight

173.56 g/mol

IUPAC Name

6-chloro-3-methyl-1,2,4-triazine-5-carboxylic acid

InChI

InChI=1S/C5H4ClN3O2/c1-2-7-3(5(10)11)4(6)9-8-2/h1H3,(H,10,11)

InChI Key

MXIKFZZMDGNHID-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(N=N1)Cl)C(=O)O

Origin of Product

United States

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